molecular formula C11H22ClN3O5S B2844451 Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride CAS No. 1351587-92-2

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride

Cat. No. B2844451
M. Wt: 343.82
InChI Key: YFOIDBIUTKVCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of novel derivatives and compounds utilizing Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride as a precursor or a key intermediate. For example, the synthesis and characterization of new carbazole derivatives showed significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). Additionally, the development of ethacrynic acid derivatives containing sulfonamides linked via piperazine demonstrated potent anti-proliferative activity against cancer cell lines (El Abbouchi et al., 2020).

New Methodologies in Chemical Synthesis

The molecule has been involved in advancing chemical synthesis methodologies. For instance, the sulfomethylation of piperazine and polyazamacrocycles outlined a new route to mixed-side-chain macrocyclic chelates, showcasing the versatility in modifying piperazine structures (van Westrenen & Sherry, 1992). Another study focused on the green synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, revealing their potent inhibitory activity against tumor cells (Ding et al., 2016).

Exploration of Bioactive Potentials

Investigations into the bioactive potentials of compounds related to Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride have been extensive. Research on the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents (Krishnamurthy et al., 2011) and the evaluation of secondary metabolites from mollusks for antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019) exemplify the breadth of bioactive research associated with this molecule.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting potential applications and areas of study for the compound. It could be based on its properties, biological activity, or its role in chemical reactions.


properties

IUPAC Name

ethyl 2-[2-(4-methylsulfonylpiperazin-1-yl)ethylamino]-2-oxoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5S.ClH/c1-3-19-11(16)10(15)12-4-5-13-6-8-14(9-7-13)20(2,17)18;/h3-9H2,1-2H3,(H,12,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOIDBIUTKVCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride

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